Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate
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Overview
Description
Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Isobutyl 1-amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[4,3-D]thieno[2,3-B]pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications .
Uniqueness
The presence of the morpholino group, in particular, enhances its ability to interact with biological molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H29N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-methylpropyl 3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate |
InChI |
InChI=1S/C21H29N3O4S/c1-12(2)10-27-20(25)17-16(22)15-13-9-21(3,4)28-11-14(13)18(23-19(15)29-17)24-5-7-26-8-6-24/h12H,5-11,22H2,1-4H3 |
InChI Key |
UKWVWYCZNXXJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C2=C(S1)N=C(C3=C2CC(OC3)(C)C)N4CCOCC4)N |
Origin of Product |
United States |
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